Val-Trp

概要

説明

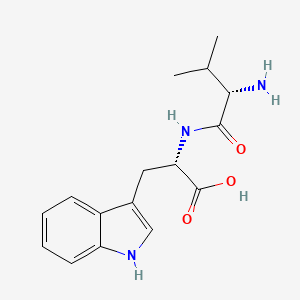

バリルトリプトファン: は、バリンとトリプトファンというアミノ酸で構成されたジペプチドです。これは、体内の体液量を調節するアンジオテンシン変換酵素を阻害する能力で知られる生物活性ペプチドです。 この特性は、液体の排水または循環の強化が必要な用途に役立ちます .

科学的研究の応用

Valyltryptophan has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in peptide synthesis and as a substrate in enzymatic studies.

Biology: Valyltryptophan is studied for its role in protein digestion and metabolism. It is also used in research on peptide-based signaling pathways.

Medicine: Due to its ability to inhibit angiotensin-converting enzymes, valyltryptophan is investigated for its potential therapeutic applications in conditions related to fluid retention and hypertension.

Industry: Valyltryptophan is used in the cosmetic industry for its decongestant and anti-aging properties.

作用機序

バリルトリプトファンは、アンジオテンシン変換酵素(ACE IおよびII)を阻害することによってその効果を発揮します。これらの酵素は、強力な血管収縮剤であるアンジオテンシンIをアンジオテンシンIIに変換することにより、血圧と体液のバランスを調節する上で重要な役割を果たします。これらの酵素を阻害することにより、バリルトリプトファンは血圧を下げ、体液の排水を促進するのに役立ちます。 関与する分子標的は、ACE IおよびIIの活性部位を含み、そこでバリルトリプトファンが結合してアンジオテンシンIの変換を防ぎます .

類似の化合物との比較

類似の化合物:

アラニルトリプトファン: アラニンとトリプトファンで構成された別のジペプチドであり、タンパク質代謝における役割で知られています。

グリシルトリプトファン: グリシンとトリプトファンで構成されたジペプチドであり、その生物学的活性について研究されています。

ロイシルトリプトファン: ロイシンとトリプトファンで構成されたジペプチドであり、潜在的な治療用途があります.

独自性: バリルトリプトファンは、アンジオテンシン変換酵素を阻害する特定の能力のためにユニークであり、医療および化粧品の用途で特に価値があります。 バリンとトリプトファンの組み合わせにより、他のジペプチドとは異なる構造的および機能的な特性も提供されます .

生化学分析

Biochemical Properties

Val-Trp participates in various biochemical reactions. It can adopt different conformations, including folded and extended structures . These conformations can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

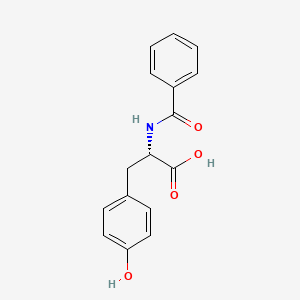

準備方法

合成経路と反応条件: バリルトリプトファンは、標準的なペプチド合成技術によって合成できます。一般的な方法の1つは、ペプチド結合形成反応を使用してバリンとトリプトファンを結合させることです。これは通常、ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカップリング試薬を、N、N-ジイソプロピルエチルアミン(DIPEA)などの塩基の存在下で使用することを伴います。 反応は通常、室温でジメチルホルムアミド(DMF)などの有機溶媒中で行われます .

工業生産方法: 工業的な設定では、バリルトリプトファンは、ペプチドの効率的でスケーラブルな生産を可能にする自動ペプチド合成機を使用して製造されます。 このプロセスは、保護されたアミノ酸を成長中のペプチド鎖に順次添加し、それに続いて脱保護および精製ステップを行います .

化学反応の分析

反応の種類: バリルトリプトファンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応はトリプトファン残基で起こり、酸化生成物の形成につながる可能性があります。

還元: 還元反応は、ペプチド結合またはアミノ酸の側鎖を修飾するために使用できます。

一般的な試薬と条件:

酸化: 過酸化水素または過酸などの試薬を、穏やかな条件下で使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、酸化、還元、または置換されたバリルトリプトファンの誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .

科学研究の用途

バリルトリプトファンは、以下を含む幅広い科学研究の用途を持っています。

類似化合物との比較

Alanyltryptophan: Another dipeptide composed of alanine and tryptophan, known for its role in protein metabolism.

Glycyltryptophan: A dipeptide composed of glycine and tryptophan, studied for its biological activities.

Leucyltryptophan: A dipeptide composed of leucine and tryptophan, with potential therapeutic applications.

Uniqueness: Valyltryptophan is unique due to its specific ability to inhibit angiotensin-converting enzymes, making it particularly valuable in medical and cosmetic applications. Its combination of valine and tryptophan also provides distinct structural and functional properties compared to other dipeptides .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDNBBYBDGBADK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947460 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-37-9 | |

| Record name | N-Valyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

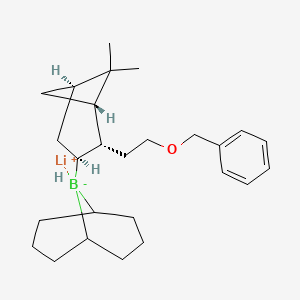

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

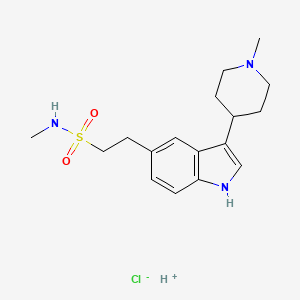

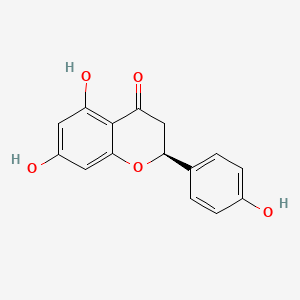

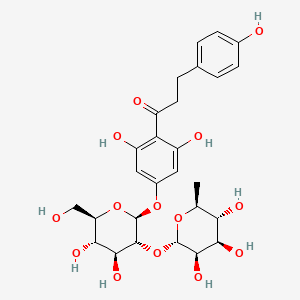

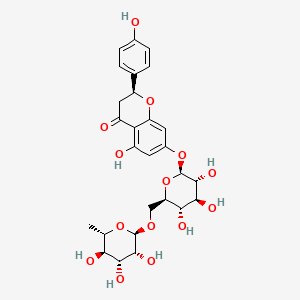

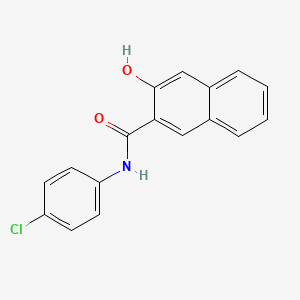

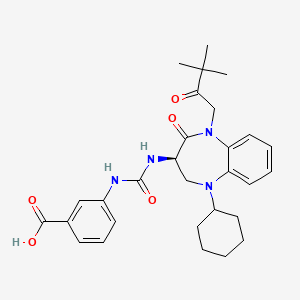

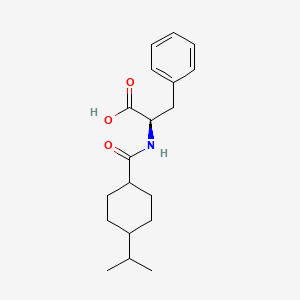

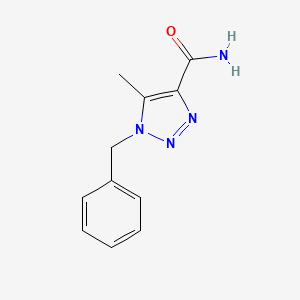

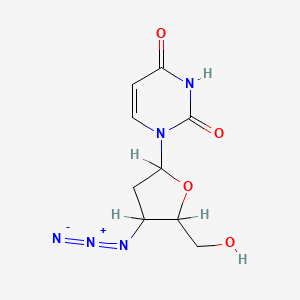

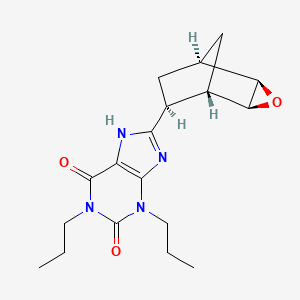

Feasible Synthetic Routes

Q1: How does Val-Trp exert its antihypertensive effects?

A1: this compound acts as a competitive inhibitor of ACE [, , ]. ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure [, ].

Q2: Are there any other potential mechanisms of action being explored for this compound beyond ACE inhibition?

A2: Research suggests this compound might also possess antioxidant activity, potentially contributing to its beneficial effects in hypertension []. Additionally, studies on gene expression profiling in the kidneys of spontaneously hypertensive rats treated with hydrolyzed blue mussel protein, from which this compound was isolated, show alterations in genes related to blood coagulation, cytokine and growth factor activity, and fatty acid metabolism []. These findings suggest broader physiological effects of this compound beyond direct ACE inhibition.

Q3: What is the significance of this compound's competitive inhibition of ACE?

A3: Competitive inhibition means that this compound competes with angiotensin I for binding to the active site of ACE. This type of inhibition can be overcome by increasing the concentration of angiotensin I []. Understanding this mechanism is crucial for optimizing potential therapeutic applications of this compound.

Q4: What is the molecular formula and weight of this compound?

A4: While the exact molecular formula and weight are not provided in the provided abstracts, we can deduce them based on its structure as a dipeptide composed of L-valine and L-tryptophan. The molecular formula is C16H21N3O3, and the molecular weight is 303.36 g/mol.

Q5: Are there any spectroscopic studies on this compound?

A5: Yes, researchers have employed Fourier transform infrared (FT-IR) and Raman spectroscopy to investigate the molecular structure of this compound []. These techniques provide insights into the vibrational modes and functional groups present in the molecule.

Q6: What are the potential applications of this compound beyond its antihypertensive effects?

A10: this compound has shown potential for use in cosmetic compositions for lymphatic drainage and reduction of adipose tissue []. Furthermore, its presence in food-derived hydrolysates suggests potential applications as a functional food ingredient with antihypertensive properties [, ].

Q7: Have computational methods been employed to study this compound?

A11: Yes, DFT calculations have been used to optimize the structure of this compound and investigate its electronic properties, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) map []. Molecular docking studies have also been performed to explore the interactions of this compound with ACE, angiotensin II receptor type 1 (AT1R), and renin [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)